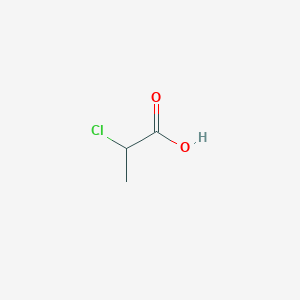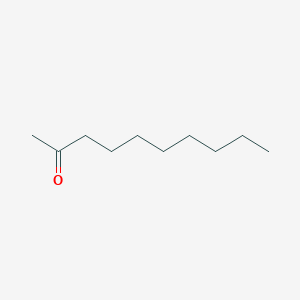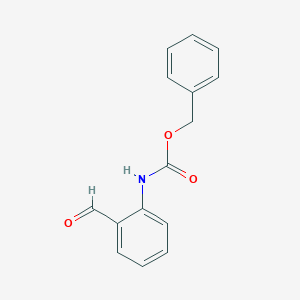
2-Methyl-1-hexene
Overview
Description
2-Methyl-1-hexene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
2-Methyl-1-hexene is a less reactive olefin . Its primary targets are enzymes known as P450, which are present in both humans and rats . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
The compound interacts with its targets, the P450 enzymes, through a process known as epoxidation . This is a reaction that involves the addition of an oxygen atom to the compound, forming an epoxide. The epoxidation of this compound is catalyzed by the P450 enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the epoxidation pathway . This pathway involves the conversion of the compound into an epoxide, a process catalyzed by the P450 enzymes
Result of Action
The primary result of this compound’s action is the formation of an epoxide . This occurs through the process of epoxidation, catalyzed by P450 enzymes
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the presence and concentration of P450 enzymes in the body can affect the rate of epoxidation . Other factors, such as pH, temperature, and the presence of other substances, may also influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-hexene is known to undergo hydroformylation in the presence of phosphite-modified rhodium catalysts . Additionally, the epoxidation of this compound is catalyzed by human and rat P450 enzymes . These interactions suggest that this compound can participate in biochemical reactions involving these enzymes.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactions with enzymes. For instance, in the presence of phosphite-modified rhodium catalysts, this compound undergoes hydroformylation . Furthermore, this compound can be epoxidized by P450 enzymes , which could lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Its thermophysical properties have been critically evaluated .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-hexene can be synthesized through several methods. One common method involves the dehydration of 2-methyl-1-hexanol using a strong acid such as sulfuric acid. Another method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-hexene, followed by hydrogenation. This process involves the use of phosphite-modified rhodium catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. For example, it can be epoxidized using peracids.
Reduction: The compound can be hydrogenated to form 2-methylhexane.
Substitution: It can participate in halogenation reactions, where halogens such as chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: 2-Methylhexane.
Substitution: Halogenated alkanes
Scientific Research Applications
2-Methyl-1-hexene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Medicine: Research involving the compound’s potential as a precursor for pharmaceuticals.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
1-Hexene: Another alkene with a similar structure but without the methyl group at the second carbon.
2-Methyl-2-butene: A similar compound with a different carbon chain length and position of the double bond.
3-Methyl-1-pentene: Another isomer with a different position of the double bond and methyl group
Uniqueness: 2-Methyl-1-hexene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methyl group at the second carbon provides steric hindrance, affecting its reactivity compared to other alkenes .
Properties
IUPAC Name |
2-methylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h2,4-6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDSQHLKGNCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052505 | |
| Record name | 2-Methyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless liquid; [Aldrich MSDS] | |
| Record name | 2-Methyl-1-hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10182 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
60.9 [mmHg] | |
| Record name | 2-Methyl-1-hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10182 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6094-02-6, 27236-46-0 | |
| Record name | 2-Methyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027236460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V54TLV711M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


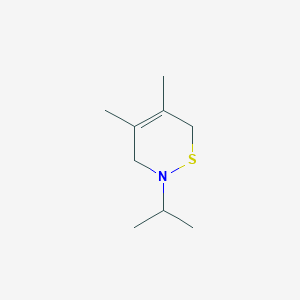
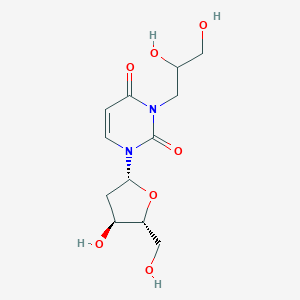
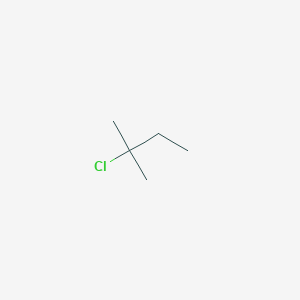
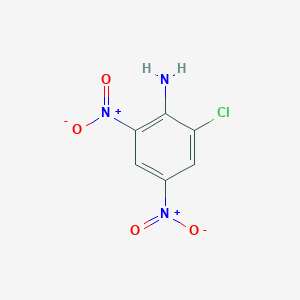
![[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate](/img/structure/B165302.png)
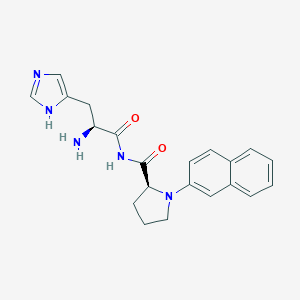
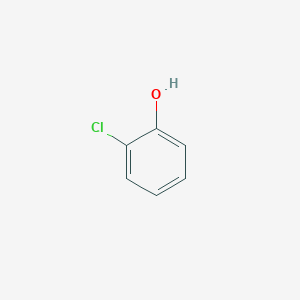
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
